N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is a complex organic compound with a unique structure that combines elements of nicotinamide and phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide typically involves multiple steps. One common route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Addition of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as bromine or chlorine for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist at the human mu opioid receptor, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated amide of nicotinamide with various biological activities.
Phenoxyacetamide derivatives: Compounds with similar structural elements and potential therapeutic applications.
Uniqueness
N-ethyl-6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is unique due to its specific combination of nicotinamide and phenethylamine moieties, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-ethyl-6-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-2-25-23(27)20-10-13-22(26-17-20)28-21-11-8-19(9-12-21)16-24-15-14-18-6-4-3-5-7-18/h3-13,17,24H,2,14-16H2,1H3,(H,25,27) |
InChI Key |
NEFLZELJPCFSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)CNCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.